N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperidine ring, and several functional groups, including a cyano group, a fluoro group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano and Fluoro Groups: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts, while the fluoro group can be added through electrophilic fluorination using reagents like Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via the Mannich reaction.
Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of piperidine N-oxide.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s quinoline core allows it to intercalate with DNA, while the piperidine ring can interact with protein binding sites. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
- N-[(3-chlorophenyl)methyl]-1-(6-fluoroquinolin-4-yl)piperidine-4-carboxamide
- N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-chloroquinolin-4-yl)piperidine-4-carboxamide
Uniqueness
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide stands out due to the presence of both cyano and fluoro groups on the quinoline core, which can significantly influence its electronic properties and biological activity. This unique combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O/c24-18-3-1-2-15(10-18)13-28-23(30)16-6-8-29(9-7-16)22-17(12-26)14-27-21-5-4-19(25)11-20(21)22/h1-5,10-11,14,16H,6-9,13H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBDRJLDWUPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)Cl)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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